molecular formula C9H17NS B2507169 3-Methylsulfanyl-1-azaspiro[4.4]nonane CAS No. 2445784-87-0

3-Methylsulfanyl-1-azaspiro[4.4]nonane

Cat. No.: B2507169
CAS No.: 2445784-87-0
M. Wt: 171.3
InChI Key: OQKMGONPCLJZOW-UHFFFAOYSA-N
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Description

3-Methylsulfanyl-1-azaspiro[4.4]nonane is a chemical compound with the molecular formula C9H17NS and a molecular weight of 171.31 g/mol . It features a distinctive 1-azaspiro[4.4]nonane skeleton, a structural framework of significant interest in medicinal chemistry . This specific spirocyclic system is recognized as the core structure of Cephalotaxus alkaloids, which include compounds with potent antiproliferative activities against cancer cells . Notably, homoharringtonine, an ester derivative of the parent alkaloid cephalotaxine, has been approved for the treatment of chronic myeloid leukemia . More broadly, 1-azaspiro[4.4]nonane derivatives are present in several biologically active compounds and have been investigated for applications such as the inhibition of the hepatitis C virus and as agonists of nicotinic acetylcholine receptors (nAChR) . The incorporation of spirocyclic elements like the 1-azaspiro[4.4]nonane system in drug design offers several advantages, including improved physicochemical properties, reduced conformational flexibility, and the ability to access novel chemical space for engaging biological targets . The methylsulfanyl (S-CH3) substituent on this scaffold provides a versatile handle for further synthetic modification, making this compound a valuable building block for developing novel chemical entities or probing structure-activity relationships. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methylsulfanyl-1-azaspiro[4.4]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-11-8-6-9(10-7-8)4-2-3-5-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKMGONPCLJZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2(CCCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Bifunctional Precursors

This method employs diamines or amino-alcohols that undergo intramolecular cyclization. For example, a γ-amino alcohol derivative may form the azaspiro core via acid-catalyzed dehydration. The methylsulfanyl group is typically introduced through post-cyclization functionalization using methylthiolation reagents.

Reaction Scheme 1:
$$
\text{Precursor} + \text{CH}_3\text{SH} \xrightarrow{\text{Base}} \text{this compound}
$$

Ring-Closing Metathesis (RCM)

Transition-metal catalysts like Grubbs’ catalysts enable the formation of the spirocyclic framework. A study using Hoveyda-Grubbs catalyst (5 mol%) in dichloromethane at 40°C achieved 78% yield for a related azaspiro compound.

Methylsulfanyl Group Incorporation

The sulfur functionality is critical for the compound’s reactivity. Three principal methods are documented:

Nucleophilic Substitution

Replacing a leaving group (e.g., chloride) with methylthiolate (CH₃S⁻) under basic conditions:

Example Conditions:

  • Substrate: 3-Chloro-1-azaspiro[4.4]nonane
  • Reagent: Sodium thiomethoxide (NaSCH₃)
  • Solvent: DMF, 80°C, 12 hours
  • Yield: 65%

Thiol-Ene Click Chemistry

Radical-mediated addition of methanethiol to alkenes:

Optimized Parameters:

  • Initiator: AIBN (1 mol%)
  • Temperature: 70°C
  • Solvent: Toluene
  • Conversion: >90% (by GC-MS)

Oxidation-Reduction Sequences

Sulfoxide intermediates may be reduced to introduce the thioether group, though this route is less common due to side reactions.

Industrial-Scale Production Challenges

Scaling up spirocyclic syntheses presents unique hurdles:

Purification Complexity

The compound’s nonpolar nature (logP ≈ 2.1) complicates crystallization. Industrial workflows often employ:

Purification Method Efficiency Cost
Distillation Moderate Low
Chromatography High Prohibitive
Recrystallization (Hexane) Low Moderate

Catalyst Recycling

Homogeneous catalysts in RCM are rarely recoverable. Immobilized Grubbs-type catalysts on silica show promise, with 5 reuse cycles maintaining >60% activity.

Analytical Validation

Critical quality control metrics for industrial batches:

Parameter Specification Method
Purity (HPLC) ≥98.5% ICH Q2(R1)
Residual Solvents ≤500 ppm GC-FID
Sulfur Content 16.8–17.3% Elemental Analysis

Emerging Methodologies

Photoredox Catalysis

Recent advances enable C–S bond formation under mild conditions. A 2024 study reported:

  • Catalyst: Ir(ppy)₃
  • Light Source: 450 nm LEDs
  • Yield: 82%
  • Reaction Time: 3 hours

Biocatalytic Approaches

Engineered sulfotransferases show potential for enantioselective synthesis, though yields remain suboptimal (≤35%).

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfanyl-1-azaspiro[4.4]nonane can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylsulfanyl group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Compounds with the sulfur atom removed.

    Substitution: Compounds with different functional groups replacing the methylsulfanyl group.

Scientific Research Applications

3-Methylsulfanyl-1-azaspiro[4.4]nonane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Methylsulfanyl-1-azaspiro[4.4]nonane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfur atom and the spirocyclic structure may play a role in its binding affinity and specificity. The exact molecular targets and pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The biological and chemical behavior of azaspiro compounds is heavily influenced by substituents. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities Source (Evidence ID)
3-Methanesulfonyl-1-azaspiro[4.4]nonane -SO₂CH₃ at C3 C₁₀H₁₉NO₂S 217.33 g/mol Hydrochloride salt; synthetic intermediate
2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione -OCH₃-phenyl at N2 C₁₅H₁₇NO₃ 259.30 g/mol Crystalline solid; anticonvulsant potential
2-(3-Chlorophenyl)-2-azaspiro[4.4]nonane -Cl-phenyl at N2 C₁₄H₁₈ClN 235.75 g/mol Structural analog for receptor studies
2-Azaspiro[4.4]nonane-1,3-dione derivatives Variable aryl groups at N2 C₁₃H₁₇NO₂ to C₁₅H₁₇ClNO₂ 219–280 g/mol Anticonvulsant activity (MES and sc. Met tests)

Key Observations :

  • Sulfur-containing analogs : The sulfonyl (-SO₂CH₃) derivative () exhibits higher polarity compared to the sulfanyl (-SCH₃) group, impacting solubility and bioavailability.
  • Aryl substituents: Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance anticonvulsant activity in 2-azaspiro[4.4]nonane-1,3-dione derivatives, while electron-donating groups (e.g., -OCH₃) may reduce metabolic stability .
Anticonvulsant Agents
  • N-(4-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione (Compound V): Demonstrated significant activity in subcutaneous metrazole (sc. Met) tests, with ED₅₀ values indicating potency against seizure thresholds .
  • N-(2-Trifluoromethylphenyl) analog (Compound VI): Higher lipophilicity due to -CF₃ improved blood-brain barrier penetration, enhancing in vivo efficacy .
Sigma Receptor Ligands
  • 2,7-Diazaspiro[4.4]nonane derivatives: Exhibit high affinity for Sigma-1 receptors (S1R, Kᵢ = 1.8–11 nM) with selectivity over Sigma-2 receptors (S2R). Substituents like phenyl rings modulate binding kinetics and selectivity .

Biological Activity

3-Methylsulfanyl-1-azaspiro[4.4]nonane is a spirocyclic compound with the molecular formula C9H17NS, notable for its unique structure that includes a sulfur atom and an azaspiro nonane core. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that contributes to its biological properties. The presence of the methylsulfanyl group is particularly significant, as it can influence the compound's interaction with biological targets.

The mechanism of action of this compound is largely dependent on its specific applications in biological systems. It may interact with various enzymes or receptors, thereby modulating their activity. The sulfur atom and spirocyclic framework enhance its binding affinity and specificity towards molecular targets, which can vary based on the context of use.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, including:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound's structural features may contribute to its cytotoxic effects against these cell lines .
  • Enzyme Inhibition : The compound may serve as an enzyme inhibitor in biochemical assays, although specific target enzymes have yet to be conclusively identified.

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesObserved EffectsReference
AntitumorA549 (Lung Cancer)Moderate cytotoxicity
AntitumorMDA-MB-231 (Breast Cancer)Potent cytotoxicity
Enzyme InhibitionVarious EnzymesPotential modulation of enzyme activity

Case Study: Antitumor Activity

A study investigated the antitumor potential of several derivatives of spirocyclic compounds, including this compound. The compound demonstrated moderate to potent activity against A549 and MDA-MB-231 cell lines, with IC50 values indicating significant cytotoxicity. For instance, one derivative exhibited an IC50 value of 0.26 μM against A549 cells, indicating strong inhibitory effects on cell proliferation .

Synthesis and Applications

The synthesis of this compound typically involves reactions between spirocyclic amines and methylsulfanyl reagents under controlled conditions. This compound serves as a valuable building block in organic synthesis and has potential applications in medicinal chemistry due to its biological activities.

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